Benzo[d][1,3]dioxol-5-yl(furan-2-yl)methanol
Overview
Description
Benzo[d][1,3]dioxol-5-yl(furan-2-yl)methanol is an organic compound with the molecular formula C12H10O4 and a molecular weight of 218.21 g/mol . This compound is characterized by the presence of a benzodioxole ring fused with a furan ring, connected through a methanol group. It is primarily used in scientific research and has various applications in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[d][1,3]dioxol-5-yl(furan-2-yl)methanol typically involves the reaction of benzo[d][1,3]dioxole with furan-2-carbaldehyde in the presence of a reducing agent. One common method involves the use of sodium borohydride (NaBH4) as the reducing agent in an ethanol solvent . The reaction is carried out at room temperature, and the product is purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as column chromatography and high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Benzo[d][1,3]dioxol-5-yl(furan-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The methanol group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in ethanol.
Substitution: Alkyl halides in the presence of a base, acyl chlorides in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of benzo[d][1,3]dioxol-5-yl(furan-2-yl)carboxylic acid.
Reduction: Formation of benzo[d][1,3]dioxol-5-yl(furan-2-yl)methane.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Benzo[d][1,3]dioxol-5-yl(furan-2-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Medicine: Explored for its potential therapeutic effects, particularly in the development of anticancer agents.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Benzo[d][1,3]dioxol-5-yl(furan-2-yl)methanol involves its interaction with specific molecular targets and pathways. In biological systems, it may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it has been shown to inhibit certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Benzo[d][1,3]dioxol-5-yl(furan-2-yl)methanol can be compared with other similar compounds, such as:
1-benzo[1,3]dioxol-5-yl-indoles: These compounds also contain a benzodioxole ring and have been studied for their anticancer properties.
Benzodioxol carboxamide derivatives: These derivatives have shown potential as antidiabetic agents and exhibit different biological activities compared to this compound.
The uniqueness of this compound lies in its specific structure, which allows it to interact with a distinct set of molecular targets and exhibit unique biological activities.
Properties
IUPAC Name |
1,3-benzodioxol-5-yl(furan-2-yl)methanol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O4/c13-12(10-2-1-5-14-10)8-3-4-9-11(6-8)16-7-15-9/h1-6,12-13H,7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGUNGYMZVRXYGF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(C3=CC=CO3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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